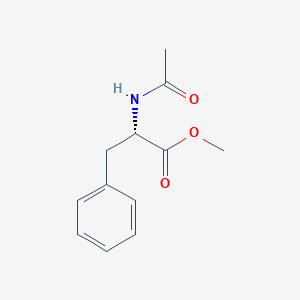

AC-PHE-OME

Beschreibung

The exact mass of the compound Methyl N-acetyl-L-phenylalaninate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality AC-PHE-OME suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-PHE-OME including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHIFGXPVLPFD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-96-0 | |

| Record name | Acetylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL N-ACETYL-L-PHENYLALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OI4S8B842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of N-Acetyl-L-phenylalanine Methyl Ester (AC-PHE-OME): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a derivative of the amino acid L-phenylalanine. While not an active pharmaceutical ingredient that initiates a signaling cascade in the traditional sense, its primary and well-documented mechanism of action within biological systems is to serve as a specific substrate for a class of proteolytic enzymes. This technical guide provides an in-depth analysis of the enzymatic hydrolysis of AC-PHE-OME, focusing on its interaction with serine proteases, particularly chymotrypsin. We will detail the catalytic mechanism, present quantitative kinetic data, outline experimental protocols for studying this interaction, and visualize the key processes.

Core Mechanism of Action: Substrate for Serine Proteases

The principal biological role of AC-PHE-OME is to act as a substrate for certain proteolytic enzymes, most notably serine proteases such as chymotrypsin and subtilisin. These enzymes catalyze the hydrolysis of the methyl ester bond of AC-PHE-OME, yielding N-acetyl-L-phenylalanine and methanol. This specificity is primarily dictated by the structural features of AC-PHE-OME, namely the presence of a bulky aromatic side chain (from the phenylalanine residue), which is a key recognition motif for the S1 binding pocket of chymotrypsin and related proteases.

The enzymatic action is highly stereospecific, with these proteases exclusively acting on the L-enantiomer (AC-PHE-OME) when presented with a racemic mixture of N-acetyl-phenylalanine methyl ester. This selective hydrolysis is a widely utilized method for the enzymatic resolution of racemic amino acid derivatives.

The Catalytic Triad and Hydrolysis

The hydrolysis of AC-PHE-OME by serine proteases is facilitated by a catalytic triad of amino acid residues in the enzyme's active site, typically consisting of serine, histidine, and aspartate. The reaction proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.

-

Acylation: The serine residue's hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the ester group in AC-PHE-OME. This results in the formation of a tetrahedral intermediate, which then collapses, releasing methanol and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down, releasing the N-acetyl-L-phenylalanine product and regenerating the active enzyme.

Quantitative Data: Enzyme Kinetics

The efficiency of AC-PHE-OME as a substrate for chymotrypsin has been quantified through kinetic studies. The Michaelis-Menten parameters, Michaelis constant (Km) and catalytic rate constant (kcat), describe the enzyme-substrate interaction.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Bovine α-Chymotrypsin | N-acetyl-L-phenylalanine methyl ester | 0.86 | 170 | 1.98 x 10⁵ | pH 8.0, 25°C |

Table 1: Kinetic parameters for the hydrolysis of AC-PHE-OME by bovine α-chymotrypsin.[1]

Experimental Protocols

The study of the enzymatic hydrolysis of AC-PHE-OME involves specific experimental procedures. Below are representative protocols for enzymatic resolution, which inherently characterizes the substrate specificity of the enzyme for AC-PHE-OME.

Enzymatic Resolution of N-acetyl-D,L-phenylalanine Methyl Ester with Chymotrypsin

This protocol is adapted from established methods for the stereoselective hydrolysis of amino acid esters.

Materials:

-

N-acetyl-D,L-phenylalanine methyl ester

-

α-Chymotrypsin (from bovine pancreas)

-

Tris-HCl buffer (0.1 M, pH 7.8)

-

Sodium hydroxide (1 M) for pH adjustment

-

Reaction vessel with pH and temperature control

-

Organic solvent (e.g., ethyl acetate)

-

Hydrochloric acid (1 M)

Procedure:

-

Substrate Preparation: Prepare a stock solution of N-acetyl-D,L-phenylalanine methyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) to aid solubility. Add the substrate stock solution to the Tris-HCl buffer in the reaction vessel to the desired final concentration (e.g., 10-50 mM).

-

Enzymatic Reaction: Equilibrate the substrate solution to the reaction temperature (e.g., 25°C). Initiate the reaction by adding a solution of α-chymotrypsin.

-

pH Control and Monitoring: Maintain the pH of the reaction mixture at 7.8 using a pH-stat by the controlled addition of 1 M NaOH. The rate of NaOH consumption is proportional to the rate of hydrolysis and can be used to monitor the reaction progress.

-

Reaction Termination: Continue the reaction until approximately 50% of the theoretical amount of NaOH has been consumed, indicating the complete hydrolysis of the L-enantiomer (AC-PHE-OME).

-

Product Separation:

-

Stop the reaction by adjusting the pH to a value where the enzyme is inactive (e.g., pH 2-3).

-

Extract the unreacted N-acetyl-D-phenylalanine methyl ester with an organic solvent like ethyl acetate.

-

The aqueous phase will contain the product, N-acetyl-L-phenylalanine.

-

Enzymatic Resolution with Subtilisin

Materials:

-

N-acetyl-D,L-phenylalanine methyl ester

-

Subtilisin (e.g., from Bacillus licheniformis)

-

Aqueous buffer (e.g., phosphate buffer, pH 7.5)

-

Sodium hydroxide (0.2 N)

-

Methylene chloride

-

Ethyl acetate

-

Concentrated sulfuric acid

Procedure:

-

Reaction Setup: Prepare a slurry of N-acetyl-D,L-phenylalanine methyl ester in the aqueous buffer. Adjust the pH to 7.5 with 0.2 N NaOH.

-

Enzyme Addition: Add subtilisin to the mixture with stirring.

-

pH Maintenance: Maintain the pH at 7.5 by the controlled addition of 0.2 N NaOH until the enzyme activity ceases (approximately 45-60 minutes).

-

Extraction of Unreacted Ester: Extract the reaction mixture with methylene chloride to separate the unreacted N-acetyl-D-phenylalanine methyl ester.

-

Isolation of Product: Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid. Extract the N-acetyl-L-phenylalanine product with ethyl acetate.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

The mechanism of action of AC-PHE-OME is fundamentally that of a specific substrate for serine proteases. Its interaction with enzymes like chymotrypsin is characterized by high stereoselectivity and catalytic efficiency. This property is not only of biochemical interest but also forms the basis for practical applications in the stereoselective synthesis of chiral molecules. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive understanding of this mechanism for researchers and professionals in the fields of biochemistry, enzymology, and drug development.

References

Synthesis and Characterization of N-Acetyl-L-phenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-Acetyl-L-phenylalanine methyl ester, a key building block in peptide synthesis and a compound of interest in pharmaceutical development. This document details established synthetic protocols and comprehensive characterization data to support research and development activities.

Introduction

N-Acetyl-L-phenylalanine methyl ester is the N-acetylated and methyl-esterified derivative of the essential amino acid L-phenylalanine. The N-acetylation serves as a crucial protecting group for the amino functionality, preventing unwanted side reactions during peptide synthesis. The methyl ester modification of the carboxylic acid group also plays a significant role in synthetic strategies. This guide outlines common and effective methods for the preparation of this compound and the analytical techniques used to confirm its identity and purity.

Synthesis Protocols

Several methods are employed for the synthesis of N-Acetyl-L-phenylalanine methyl ester. Below are detailed experimental protocols for two common approaches.

Fischer-Speier Esterification of N-Acetyl-L-phenylalanine

This classic method involves the acid-catalyzed esterification of N-Acetyl-L-phenylalanine using methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetyl-L-phenylalanine (e.g., 10.36 g, 50 mmol) in methanol (e.g., 48 g, 1.5 mol).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 g, 0.02 mol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours.[1]

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oily residue in a suitable organic solvent, such as diethyl ether (e.g., 100 mL).

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (e.g., 50 mL) to neutralize the acid catalyst, followed by a saturated sodium chloride solution (brine, e.g., 50 mL).[1]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.[1]

-

The crude product can be further purified by trituration with petroleum ether to induce crystallization, followed by filtration and vacuum drying to obtain the final white product.[1][2]

-

Synthesis from L-Phenylalanine using Thionyl Chloride

This one-pot method directly converts L-phenylalanine to its N-acetylated methyl ester.

Experimental Protocol:

-

Esterification:

-

Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Add thionyl chloride dropwise to the stirred suspension.[3]

-

Allow the reaction to stir at room temperature for 24 hours.[3]

-

Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.

-

-

Acetylation:

-

The crude ester hydrochloride can then be acetylated using acetic anhydride in the presence of a base like pyridine.

-

Suspend the L-phenylalanine methyl ester hydrochloride in a mixture of pyridine and acetic anhydride and stir overnight.[4]

-

-

Work-up and Isolation:

-

Evaporate the solvent and dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic solution with dilute HCl, a sodium bicarbonate solution, and water.[4]

-

Dry the organic layer over a drying agent (e.g., MgSO4), filter, and concentrate.

-

The product can be precipitated or recrystallized from a suitable solvent system like ethyl acetate/hexanes.[4]

-

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized N-Acetyl-L-phenylalanine methyl ester. The following tables summarize typical analytical data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [5][6] |

| Molecular Weight | 221.25 g/mol | [5][7] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 62 - 73 °C | [2][5][8] |

| Optical Rotation [α]D²⁰ | +9 ± 2° (c=1 in MeOH) | [5] |

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 8.33 | d | 1H | NH | DMSO-d₆ | [9] |

| 7.33 – 7.16 | m | 5H | Ar-H | DMSO-d₆ | [9] |

| 4.44 | ddd | 1H | α-CH | DMSO-d₆ | [9] |

| 3.59 | s | 3H | OCH₃ | DMSO-d₆ | [9] |

| 3.00, 2.87 | dd, dd | 2H | β-CH₂ | DMSO-d₆ | [9] |

| 1.79 | s | 3H | CH₃CO | DMSO-d₆ | [9] |

| 7.32–7.09 | m | 5H | Ar-H | CDCl₃ | [10] |

| 6.02 | d | 1H | NH | CDCl₃ | [10] |

| 4.88 | dt | 1H | α-CH | CDCl₃ | [10] |

| 3.72 | s | 3H | OCH₃ | CDCl₃ | [10] |

| 3.14, 3.07 | dd, dd | 2H | β-CH₂ | CDCl₃ | [10] |

| 1.99 | s | 3H | CH₃CO | CDCl₃ | [10] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| 172.19 | C=O (ester) | DMSO-d₆ | [9] |

| 169.29 | C=O (amide) | DMSO-d₆ | [9] |

| 137.25 | Ar-C (quaternary) | DMSO-d₆ | [9] |

| 128.99 | Ar-CH | DMSO-d₆ | [9] |

| 128.23 | Ar-CH | DMSO-d₆ | [9] |

| 126.52 | Ar-CH | DMSO-d₆ | [9] |

| 53.60 | α-CH | DMSO-d₆ | [9] |

| 51.79 | OCH₃ | DMSO-d₆ | [9] |

| 36.72 | β-CH₂ | DMSO-d₆ | [9] |

| 22.23 | CH₃CO | DMSO-d₆ | [9] |

| 172.0 | C=O (ester) | CDCl₃ | [10] |

| 169.5 | C=O (amide) | CDCl₃ | [10] |

| 135.8 | Ar-C (quaternary) | CDCl₃ | [10] |

| 129.2 | Ar-CH | CDCl₃ | [10] |

| 128.5 | Ar-CH | CDCl₃ | [10] |

| 127.1 | Ar-CH | CDCl₃ | [10] |

| 53.1 | α-CH | CDCl₃ | [10] |

| 52.2 | OCH₃ | CDCl₃ | [10] |

| 37.8 | β-CH₂ | CDCl₃ | [10] |

| 23.0 | CH₃CO | CDCl₃ | [10] |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z | Reference |

| [C₁₂H₁₆NO₃]⁺ [M+H]⁺ | 222.1130 | 222.1137 | [9] |

| [C₁₂H₁₅NO₃Na]⁺ [M+Na]⁺ | 244.0950 | 244.0941 | [10] |

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, a general experimental workflow is provided below using the Fischer-Speier esterification as an example.

Caption: General workflow for the synthesis of N-Acetyl-L-phenylalanine methyl ester.

This guide serves as a comprehensive resource for the synthesis and characterization of N-Acetyl-L-phenylalanine methyl ester. The detailed protocols and tabulated data are intended to facilitate its preparation and verification in a laboratory setting, thereby supporting its application in further research and development.

References

- 1. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L-Phenylalanine, N-acetyl-, methyl ester [webbook.nist.gov]

- 7. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. susi.usi.ch [susi.usi.ch]

- 10. rsc.org [rsc.org]

In-Depth Technical Guide: Enzymatic Activity of N-Acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe)

Audience: Researchers, scientists, and drug development professionals

Introduction

N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe) is a derivative of the amino acid L-phenylalanine, commonly utilized as a substrate for various proteases, most notably α-chymotrypsin. Its structure, featuring a blocked N-terminus (acetyl group) and a protected C-terminus (methyl ester), makes it an ideal candidate for studying the esterase activity of chymotrypsin and other serine proteases. This technical guide provides a comprehensive overview of the enzymatic activity of Ac-Phe-OMe, focusing on its interaction with chymotrypsin. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the catalytic mechanism and experimental workflow.

Data Presentation: Kinetic Parameters of Ac-Phe-OMe Hydrolysis

The enzymatic hydrolysis of Ac-Phe-OMe by proteases like chymotrypsin is a cornerstone of enzyme kinetics studies. The efficiency of this reaction is typically quantified by the Michaelis constant (Km) and the catalytic rate constant (kcat). While research has been conducted to determine these parameters for Ac-Phe-OMe and related compounds, specific values were not available in the public domain at the time of this review. A key study by Bose and Dotson (1981) investigated a series of N-acetylated peptide methyl esters, including Ac-Phe-OMe (where n=0 in the general formula N-acetyl-(glycyl)n-L-phenylalanine methyl ester), and determined their kcat and Km values with bovine chymotrypsin Aα at pH 8.00 and 25.0 °C.[1] However, the precise numerical data from this study could not be retrieved for this guide.

For comparative purposes, the table below is structured to present such data.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| α-Chymotrypsin | Ac-Phe-OMe | Data not available | Data not available | Data not available | pH 8.0, 25°C | (Bose and Dotson, 1981) |

| Other Proteases | Ac-Phe-OMe | Data not available | Data not available | Data not available |

Experimental Protocols

The following protocols provide a detailed methodology for assaying the enzymatic activity of α-chymotrypsin using Ac-Phe-OMe as a substrate. The procedure is adapted from standard chymotrypsin assays.

Materials and Reagents

-

Enzyme: α-Chymotrypsin from bovine pancreas (lyophilized powder)

-

Substrate: N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe)

-

Buffer: 50 mM Tris-HCl, pH 8.0

-

Solvent for Substrate: Acetonitrile or Dimethyl Sulfoxide (DMSO)

-

Spectrophotometer: Capable of measuring absorbance at 245 nm

-

Quartz Cuvettes: 1 cm path length

-

Temperature-controlled water bath or cuvette holder

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the assay buffer.

-

Substrate Stock Solution: Prepare a stock solution of Ac-Phe-OMe (e.g., 100 mM) in a minimal amount of acetonitrile or DMSO.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature (e.g., 25°C).

Assay Procedure

-

Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 245 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

-

Prepare the Reaction Mixture: In a 1 mL quartz cuvette, add the following:

-

Assay Buffer (to a final volume of 1 mL)

-

A specific volume of the substrate stock solution to achieve the desired final concentration (e.g., in the range of 0.1 to 5 mM). Mix by inversion.

-

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette to start the reaction. The final enzyme concentration should be in the nanomolar range.

-

Monitor the Reaction: Immediately start recording the increase in absorbance at 245 nm over time. The hydrolysis of the ester bond in Ac-Phe-OMe leads to the formation of N-acetyl-L-phenylalanine, which has a higher molar absorptivity at this wavelength.

-

Data Analysis:

-

Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute to the rate of product formation using the Beer-Lambert law (v0 = ΔA / (ε * l) * V / t), where ε is the molar extinction coefficient of the product at 245 nm, l is the path length of the cuvette (1 cm), V is the reaction volume, and t is time.

-

Repeat the assay with varying substrate concentrations to determine the Km and Vmax (and subsequently kcat) by fitting the data to the Michaelis-Menten equation.

-

Visualizations

Catalytic Mechanism of Chymotrypsin

The hydrolysis of Ac-Phe-OMe by chymotrypsin follows the well-established mechanism for serine proteases, which involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. The reaction proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.

Caption: Catalytic cycle of chymotrypsin with Ac-Phe-OMe.

Experimental Workflow for Enzyme Kinetics

The determination of the kinetic parameters for an enzyme-substrate pair involves a systematic experimental workflow. This process begins with the preparation of reagents and culminates in data analysis to derive the kinetic constants.

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

N-acetyl-L-phenylalanine methyl ester is a valuable tool for probing the enzymatic activity of chymotrypsin and related proteases. Its hydrolysis provides a straightforward model for studying Michaelis-Menten kinetics. While the specific kinetic constants for the interaction of Ac-Phe-OMe with chymotrypsin have been determined, they were not publicly accessible for inclusion in this guide. The provided protocols and diagrams offer a robust framework for researchers to conduct and understand the enzymatic assays involving this substrate. Further investigation into historical literature may yield the precise quantitative data to complete the kinetic profile of Ac-Phe-OMe.

References

The Role of N-Acetyl-L-phenylalanine Methyl Ester (AC-PHE-OME) in Advancing Protein Structure Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a derivative of the essential amino acid L-phenylalanine, featuring an acetylated N-terminus and a methyl-esterified C-terminus. These modifications confer unique physicochemical properties that make it a valuable tool in the field of protein chemistry and structural biology. By blocking the terminal charges, AC-PHE-OME can mimic a residue within a polypeptide chain, making it an excellent model for studying the intrinsic conformational preferences of phenylalanine. This technical guide provides an in-depth overview of the applications of AC-PHE-OME in protein structure studies, including its use in biophysical characterization, and as a tool in structural determination techniques.

Core Applications of AC-PHE-OME in Protein Science

The utility of AC-PHE-OME stems from its ability to act as a versatile building block and a biophysical probe. Its primary applications include:

-

Building Block in Peptide Synthesis: AC-PHE-OME is widely used as a fundamental component in both solid-phase and solution-phase peptide synthesis.[1] The protecting groups on the termini prevent unwanted side reactions and allow for controlled, sequential addition of amino acids to build custom peptides.

-

Model for Secondary Structure Formation: Gas-phase studies on AC-PHE-OME and its dimers have revealed a propensity to form structures related to β-sheets. This makes it a valuable model system for investigating the fundamental forces that drive protein folding and the formation of secondary structural elements.

-

Biophysical and Biochemical Assays: As a stable, neutral molecule, AC-PHE-OME and peptides incorporating it can be used to study enzyme kinetics, protein stability, and ligand binding without the confounding effects of terminal charges. It can serve as a substrate or inhibitor analog for various enzymes.

Quantitative Data on the Influence of N-Terminal Acetylation and C-Terminal Esterification on Protein Properties

While specific quantitative data for the effect of incorporating a single AC-PHE-OME moiety on the stability and folding of large proteins is not extensively documented in publicly available literature, we can infer its potential impact from studies on N-terminal acetylation and C-terminal modification of peptides and proteins. N-terminal acetylation is a common post-translational modification in eukaryotes and is known to influence protein stability, localization, and interaction.[2]

The following tables present a summary of the types of quantitative data that can be obtained when studying the effects of terminal modifications, illustrated with hypothetical but realistic values for a model protein.

Table 1: Impact of Terminal Modifications on Protein Thermal Stability

| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Method |

| Wild-Type Protein | 65.2 | - | Thermal Shift Assay |

| Protein with N-terminal Acetylation | 67.5 | +2.3 | Thermal Shift Assay |

| Protein with C-terminal Esterification | 66.8 | +1.6 | Thermal Shift Assay |

| Protein with AC-PHE-OME at N-terminus | 68.1 | +2.9 | Thermal Shift Assay |

Note: Data is illustrative and will vary depending on the specific protein and experimental conditions.

Table 2: Influence of Terminal Modifications on Protein-Ligand Interactions

| System | Dissociation Constant (Kd) | Binding Affinity Change | Method |

| Wild-Type Protein + Ligand X | 1.5 µM | - | Isothermal Titration Calorimetry |

| N-acetylated Protein + Ligand X | 1.2 µM | 1.25-fold increase | Isothermal Titration Calorimetry |

| C-esterified Protein + Ligand X | 1.4 µM | 1.07-fold increase | Isothermal Titration Calorimetry |

| AC-PHE-OME-terminated Protein + Ligand X | 1.1 µM | 1.36-fold increase | Isothermal Titration Calorimetry |

Note: Data is illustrative. The effect of terminal modifications on ligand binding is highly dependent on the location of the modification relative to the binding site.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the use of AC-PHE-OME or peptides containing it in protein structure studies. These protocols are generalized and should be optimized for specific research applications.

Protocol 1: Incorporation of AC-PHE-OME into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a short peptide with AC-PHE-OME at the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

AC-PHE-OME

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin capacity) in DMF.

-

Add DIC (3 eq.) and OxymaPure (3 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Coupling of AC-PHE-OME: For the final coupling step at the N-terminus:

-

Perform the final Fmoc deprotection (step 2).

-

Dissolve AC-PHE-OME (3 eq.) in DMF and activate with DIC and OxymaPure as in step 3.

-

Add the activated AC-PHE-OME to the resin and shake for 2 hours.

-

Wash the resin with DMF and then with DCM.

-

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: X-ray Crystallography of a Protein in Complex with an AC-PHE-OME-containing Peptide

This protocol outlines the general steps for obtaining a crystal structure of a protein-peptide complex where the peptide contains AC-PHE-OME. This can be particularly useful for studying binding interactions in the absence of terminal charge effects.

Materials:

-

Purified protein of interest

-

Purified AC-PHE-OME-containing peptide

-

Crystallization screening kits

-

Cryoprotectant solution

-

X-ray diffraction equipment

Methodology:

-

Complex Formation: Mix the purified protein and the AC-PHE-OME-containing peptide in a suitable buffer at a molar excess of the peptide (e.g., 1:5 protein to peptide ratio) to ensure saturation of the binding site. Incubate for 1 hour on ice.

-

Concentration: Concentrate the protein-peptide complex to a suitable concentration for crystallization (typically 5-15 mg/mL).

-

Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen a wide range of crystallization conditions. Mix the protein-peptide complex solution with the reservoir solution in a 1:1 ratio.

-

Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the drop using a cryo-loop.

-

Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

-

Vitrification: Plunge-freeze the crystal in liquid nitrogen.

-

X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in a cryo-stream and collect diffraction data using an X-ray source.[3]

-

Structure Determination: Process the diffraction data, determine the phases (e.g., by molecular replacement using the known protein structure), build the model of the protein-peptide complex into the electron density map, and refine the structure.[3]

Protocol 3: NMR Spectroscopy to Probe the Interaction of an AC-PHE-OME-containing Peptide with a Protein

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. Chemical Shift Perturbation (CSP) mapping can identify the binding interface.

Materials:

-

15N-labeled purified protein

-

Unlabeled AC-PHE-OME-containing peptide

-

NMR buffer (e.g., phosphate or HEPES buffer in 90% H2O/10% D2O)

-

NMR spectrometer

Methodology:

-

Sample Preparation: Prepare a sample of the 15N-labeled protein in the NMR buffer at a concentration suitable for NMR (e.g., 100-500 µM).

-

Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the free protein. This spectrum serves as the reference, where each peak corresponds to a backbone N-H group of a specific amino acid residue.

-

Titration:

-

Prepare a concentrated stock solution of the AC-PHE-OME-containing peptide in the same NMR buffer.

-

Add small aliquots of the peptide stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5 protein to peptide).

-

-

Acquire Spectra at Each Titration Point: Record a 1H-15N HSQC spectrum after each addition of the peptide, ensuring the sample has equilibrated.

-

Data Analysis (CSP Mapping):

-

Overlay the HSQC spectra from the titration.

-

Identify the protein amide peaks that shift their position upon addition of the peptide. These are the residues whose chemical environment is perturbed by the binding event.

-

Calculate the weighted average chemical shift difference (Δδ) for each residue using the formula: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

-

Map the residues with significant Δδ values onto the protein structure to visualize the binding interface.

-

Protocol 4: Cryo-Electron Microscopy (Cryo-EM) of a Large Protein Complex Stabilized by an AC-PHE-OME-containing Ligand

For large, flexible protein complexes, cryo-EM is the preferred method for structure determination. An AC-PHE-OME-containing ligand might stabilize a particular conformation of the complex. The hydrophobic nature of AC-PHE-OME may require special considerations during sample preparation to avoid aggregation at the air-water interface.[4]

Materials:

-

Purified large protein complex

-

AC-PHE-OME-containing ligand

-

Cryo-EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission Electron Microscope (TEM)

Methodology:

-

Complex Formation and Optimization:

-

Incubate the purified protein complex with a molar excess of the AC-PHE-OME-containing ligand to promote binding and conformational stabilization.

-

Optimize the buffer conditions to ensure complex stability and minimize aggregation. This may involve screening different pH values, salt concentrations, and the addition of small amounts of non-denaturing detergents if the ligand is hydrophobic.

-

-

Grid Preparation:

-

Glow-discharge the cryo-EM grids to make them hydrophilic.

-

Apply a small volume (3-4 µL) of the sample to the grid.

-

-

Blotting and Vitrification:

-

In a plunge-freezing apparatus, blot the grid with filter paper to create a thin film of the sample. The blotting time is a critical parameter to optimize.

-

Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[5]

-

-

Cryo-EM Data Collection:

-

Transfer the vitrified grid to a cryo-TEM.

-

Collect a large dataset of micrographs of the ice-embedded particles at different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Perform particle picking, 2D classification to remove junk particles and identify different views, and 3D reconstruction to generate a high-resolution density map of the protein complex.

-

Build an atomic model into the cryo-EM map and refine it.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in the application of AC-PHE-OME.

Experimental Workflow for Peptide Synthesis and Characterization

Caption: Workflow for synthesizing and verifying an AC-PHE-OME-containing peptide.

Logical Flow for Structural Studies of a Protein-Peptide Complex

Caption: Decision tree for selecting a structural biology method to study a protein-AC-PHE-OME peptide complex.

Signaling Pathway Investigation Using an AC-PHE-OME Probe (Hypothetical)

While AC-PHE-OME is not a known signaling molecule, a synthetic peptide containing it could be used as a probe to investigate a signaling pathway, for example, by acting as a stable, non-hydrolyzable analog of a natural peptide ligand.

References

- 1. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 3. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

An In-depth Technical Guide to the Early Research and Discovery of N-Acetyl-L-phenylalanine Methyl Ester (Ac-L-Phe-OMe)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine methyl ester (Ac-L-Phe-OMe) is a protected amino acid derivative that has played a significant role in the field of biochemistry, particularly in the study of proteolytic enzymes. Its utility as a specific substrate for chymotrypsin has been instrumental in elucidating the kinetics and mechanisms of enzyme catalysis. This technical guide provides a comprehensive overview of the early research surrounding Ac-L-Phe-OMe, focusing on its synthesis, characterization, and foundational role in enzyme kinetics. Detailed experimental protocols from early literature are presented, along with quantitative data and visualizations of key chemical and biochemical pathways.

Introduction: The Emergence of a Key Substrate

The mid-20th century marked a period of intense investigation into the mechanisms of enzyme action. Proteases, the enzymes responsible for breaking down proteins, were a key area of focus. To study these enzymes, researchers required well-defined, small-molecule substrates that would allow for the precise measurement of catalytic activity. N-acetylated amino acid esters emerged as ideal candidates for this purpose.

Ac-L-Phe-OMe, in particular, gained prominence due to its specificity for chymotrypsin, a digestive enzyme that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acid residues like phenylalanine, tyrosine, and tryptophan[1]. The N-acetyl group protects the amino terminus, while the methyl ester at the carboxyl terminus provides a convenient linkage for monitoring cleavage, often through spectrophotometric methods. While a definitive "discovery" paper for Ac-L-Phe-OMe is not readily identifiable, its use in seminal studies on chymotrypsin kinetics from the 1950s indicates its synthesis and availability during this period. The early research was characterized by the development of synthetic routes and the application of this compound to unravel the intricacies of enzyme-substrate interactions.

Early Synthetic Methodologies

The synthesis of Ac-L-Phe-OMe in early research typically involved a two-step process: the N-acetylation of L-phenylalanine, followed by the esterification of the resulting N-acetyl-L-phenylalanine. Alternatively, methods for the synthesis of the racemic mixture (Ac-D,L-Phe-OMe) followed by enzymatic resolution were also employed.

Synthesis of the Precursor: N-Acetyl-L-phenylalanine

A common and efficient method for the N-acetylation of L-phenylalanine involves the use of acetic anhydride in an acetic acid medium[2]. This method is known for its high yield and purity of the resulting N-acetylated amino acid.

Esterification of N-Acetyl-L-phenylalanine

While specific early publications detailing the direct esterification of N-acetyl-L-phenylalanine to its methyl ester are scarce, a general and historically significant method for esterification is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. A patent from a later period describes a similar acid-catalyzed esterification for the racemic mixture, which is analogous to the methods that would have been used for the L-isomer[3].

Synthesis of Racemic Ac-D,L-Phe-OMe

Early research also involved the synthesis of the racemic mixture of N-acetyl-phenylalanine methyl ester, which could then be used in studies or for the separation of enantiomers. Two notable methods from the literature are detailed below.

This method involves the direct esterification of racemic N-acetyl-phenylalanine with methanol using sulfuric acid as a catalyst[3].

Another approach involves the hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid over a Raney nickel catalyst[4].

Experimental Protocols

The following sections provide detailed experimental protocols based on early and foundational synthetic methods.

Protocol for the Synthesis of N-Acetyl-L-phenylalanine

This protocol is adapted from established methods of N-acetylation of amino acids[2].

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, combine L-phenylalanine and glacial acetic acid.

-

Dissolution: Stir the mixture to dissolve the L-phenylalanine. Gentle warming may be applied if necessary.

-

Addition of Acetic Anhydride: Begin the dropwise addition of acetic anhydride from the dropping funnel. The addition should be controlled over a period of 1-2 hours.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.

-

Isolation and Crystallization: Cool the mixture in an ice bath to induce crystallization. Allow the mixture to stand for at least 1 hour to ensure complete crystallization.

-

Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and then dry them under vacuum to a constant weight.

Protocol for the Synthesis of Ac-D,L-Phe-OMe via Acid-Catalyzed Esterification

This protocol is based on the method described in a 1980 patent for the synthesis of the racemic mixture[3].

-

Reaction Mixture: Into a 100 mL round-bottom flask, place 10.36 grams (50 millimoles) of N-acetyl-D,L-phenylalanine, 48 grams (1.5 moles) of methanol, and 2 grams (0.02 moles) of sulfuric acid.

-

Reflux: Reflux the mixture for 3 hours.

-

Solvent Removal: Remove the solvent under vacuum.

-

Work-up: Take up the resulting oily residue in 100 mL of ether. Wash the ether solution with 50 mL of 5% sodium bicarbonate, followed by 50 mL of saturated sodium chloride solution.

-

Drying and Isolation: Dry the ether layer over magnesium sulfate, filter, and remove the solvent under vacuum to yield an oily residue.

-

Purification: Triturate the oily residue with 100 mL of petroleum ether. Remove the petroleum ether with a water aspirator. The oily residue should solidify. Break up the white mass, wash with additional petroleum ether, filter, and vacuum dry.

Protocol for the Synthesis of Ac-D,L-Phe-OMe via Hydrogenation

This protocol is adapted from a published synthesis method[4].

-

Initial Slurry: Prepare a slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) in methanol (24 ml).

-

Base Treatment: Treat the slurry with sodium methoxide (0.54 g, 0.01 mol) and stir the resulting dark solution for 10 minutes.

-

Hydrogenation: Transfer the solution to a sealed Parr autoclave and hydrogenate at 200 psi of hydrogen over Raney nickel (5.87 g, 0.10 mol) at 50°C for 2.5 hours.

-

Catalyst Removal: After cooling, filter the reaction mixture through a Celite pad to remove the nickel catalyst.

-

Concentration: Concentrate the filtrate in vacuo to afford a red oil.

-

Extraction: Slurry the oil in diethyl ether (200 ml) and shake with cold 0.5N hydrochloric acid (100 ml) for approximately one minute. Separate the layers and extract the aqueous portion with an additional 100 ml of diethyl ether.

-

Final Isolation: Combine the ether extracts, wash with brine (100 ml), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford a reddish oily residue. Triturate the residue in petroleum ether (100 ml) and evaporate the solvent to yield a light yellow solid. The solid can be recrystallized from diethyl ether-petroleum ether.

Quantitative Data from Early Research

The following tables summarize the quantitative data reported in the early literature for the synthesis of Ac-D,L-Phe-OMe.

Table 1: Quantitative Data for Acid-Catalyzed Esterification of N-Acetyl-D,L-phenylalanine[3]

| Parameter | Value |

| Starting Material | N-acetyl-D,L-phenylalanine |

| Yield | 75% |

| Melting Point | 62-64 °C |

| Product | N-acetyl-D,L-phenylalanine methyl ester |

Table 2: Quantitative Data for Hydrogenation of Azlactone Precursor[4]

| Parameter | Value |

| Starting Material | Azlactone of N-acetyl-acetaminocinnamic acid |

| Yield | 95% |

| Melting Point | 62-63 °C |

| Product | N-acetyl-D,L-phenylalanine methyl ester |

Foundational Role in Enzyme Kinetics: The Chymotrypsin Model

The primary significance of Ac-L-Phe-OMe in early biochemical research was its use as a specific substrate for studying the kinetics of chymotrypsin. The hydrolysis of the ester bond by chymotrypsin results in the formation of N-acetyl-L-phenylalanine and methanol. This reaction follows a "Ping-Pong" mechanism, which involves the formation of a covalent acyl-enzyme intermediate[5].

The study of this reaction with substrates like Ac-L-Phe-OMe and related compounds, such as N-acetyl-L-phenylalanine p-nitrophenyl ester, led to the observation of a "pre-steady-state burst" of product formation. This burst corresponds to the rapid acylation of the enzyme's active site serine residue, followed by a slower, rate-limiting deacylation step where the acyl-enzyme intermediate is hydrolyzed by water[5]. This two-step process was a pivotal discovery in understanding enzyme mechanisms.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflows and the enzymatic reaction pathway.

Caption: Workflow for the synthesis of Ac-D,L-Phe-OMe via acid-catalyzed esterification.

Caption: The "Ping-Pong" mechanism of chymotrypsin-catalyzed hydrolysis of Ac-L-Phe-OMe.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, the importance of N-acetyl-L-phenylalanine methyl ester in the advancement of biochemistry is clear. Its role as a specific substrate for chymotrypsin provided a crucial tool for the pioneering enzymologists of the mid-20th century, enabling them to dissect the catalytic mechanism of one of the most well-studied enzymes. The synthetic methodologies developed for Ac-L-Phe-OMe and its analogs laid the groundwork for the broader field of peptide chemistry and the design of enzyme inhibitors. This guide has provided a detailed look into the early research and discovery of this foundational biochemical reagent, highlighting the experimental protocols and quantitative data that underpinned its early applications.

References

AC-PHE-OME: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-phenylalanine methyl ester (AC-PHE-OME) is a versatile chiral building block derived from the naturally occurring amino acid L-phenylalanine. Its unique structural features, combining a protected amine and a methyl-esterified carboxylic acid, make it a valuable tool in a variety of organic synthesis applications, most notably in the construction of complex chiral molecules. This technical guide provides an in-depth overview of AC-PHE-OME's core applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in research and development.

Core Applications in Asymmetric Synthesis

AC-PHE-OME and its derivatives are primarily utilized in two key areas of organic synthesis: as a fundamental component in peptide synthesis and as a chiral auxiliary to control stereochemistry in the formation of new chiral centers.

1. Peptide Synthesis:

AC-PHE-OME serves as a readily available, protected amino acid derivative for both solid-phase and solution-phase peptide synthesis. The N-acetyl group provides a stable protecting group for the amine, preventing unwanted side reactions during peptide coupling. The methyl ester at the C-terminus can be saponified to the corresponding carboxylic acid for further coupling reactions or can be directly incorporated as the C-terminal residue.

2. Chiral Auxiliary in Asymmetric Synthesis:

The inherent chirality of the L-phenylalanine backbone in AC-PHE-OME allows it to be used as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol reactions, and Michael additions. After the desired chiral center is created, the auxiliary can be cleaved and potentially recycled.

Quantitative Data for Key Reactions

The following tables summarize quantitative data for representative reactions involving AC-PHE-OME and closely related phenylalanine derivatives, highlighting their efficiency in achieving high yields and stereoselectivity.

Table 1: Asymmetric Alkylation of Glycine Derivatives using Chiral Phase-Transfer Catalysis

This table presents data for the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various benzyl bromides, catalyzed by a chiral phase-transfer catalyst to yield phenylalanine derivatives. While not directly using AC-PHE-OME as the auxiliary, this method is a key strategy for synthesizing complex and unnatural phenylalanine derivatives.

| Entry | Benzyl Bromide Substituent | Yield (%) | ee (%) |

| 1 | 4-F | 77 | 95 |

| 2 | 4-Br | 95 | 95 |

| 3 | 4-Cl | 76 | 96 |

| 4 | 3,5-di-Cl | 93 | 97 |

| 5 | 3,5-di-MeO | 85 | 96 |

| 6 | 2-I | 82 | 96 |

(Data sourced from a study on the synthesis of chiral phenylalanine derivatives catalyzed by Cinchona alkaloid quaternary ammonium salts as asymmetric phase-transfer catalysts)[1].

Experimental Protocols

This section provides detailed methodologies for key experiments involving AC-PHE-OME and its application in asymmetric synthesis.

Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a standard procedure for coupling an N-protected amino acid, such as Ac-Phe-OH (the hydrolyzed form of AC-PHE-OME), to an amino acid ester.

Materials:

-

N-protected amino acid (e.g., Ac-Phe-OH) (1.0 eq)

-

Amino acid methyl ester hydrochloride (1.0 eq)

-

HBTU (1.0 eq)

-

DIPEA (1.0 eq)

-

CH₂Cl₂

Procedure:

-

Dissolve the amino acid methyl ester hydrochloride in CH₂Cl₂.

-

Add DIPEA to the solution to neutralize the hydrochloride salt and stir for 10 minutes.

-

To this mixture, add the N-protected amino acid and HBTU.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Filter the resulting suspension and wash the filtrate with 1 M HCl, saturated NaHCO₃, and water.

-

Dry the organic layer over MgSO₄ and concentrate in vacuo.

-

Recrystallize the crude product from CH₂Cl₂/hexanes to obtain the pure dipeptide.

Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base (Conceptual Framework)

Materials:

-

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (Chiral Auxiliary)

-

Glycine

-

Ni(NO₃)₂·6H₂O

-

Na₂CO₃

-

n-Bu₄NI

-

Alkylating agent (e.g., benzyl bromide)

-

Solvent (e.g., CH₂Cl₂)

Procedure:

-

Complex Formation: Stir a mixture of the chiral auxiliary, glycine, Ni(NO₃)₂·6H₂O, and Na₂CO₃ in the appropriate solvent to form the chiral Ni(II) complex of the glycine Schiff base.

-

Alkylation: Add the alkylating agent and a phase-transfer catalyst (e.g., n-Bu₄NI) to the reaction mixture. Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a dilute acid (e.g., 5% aqueous acetic acid). Filter the precipitate, wash, and dry to obtain the diastereomeric product mixture.

-

Auxiliary Removal: Hydrolyze the product by heating with aqueous HCl to cleave the chiral auxiliary and isolate the desired α-amino acid.

Protocol 3: Removal of the Chiral Auxiliary (General Procedure)

The removal of an N-acyl chiral auxiliary, such as one derived from AC-PHE-OME, is typically achieved through hydrolysis or reduction.

Hydrolysis (to yield a carboxylic acid):

-

Dissolve the product from the asymmetric reaction in a mixture of THF, methanol, and water.

-

Add an excess of a base, such as LiOH·H₂O.

-

Reflux the mixture for 24 hours.

-

After cooling, acidify the reaction mixture with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield the chiral carboxylic acid.

Reduction (to yield an alcohol):

-

Dissolve the product in an anhydrous solvent such as THF.

-

Cool the solution to 0 °C and add a reducing agent like LiAlH₄ or LiBH₄.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Quench the reaction carefully with water and/or aqueous NaOH.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic layer to obtain the chiral alcohol.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of AC-PHE-OME.

Conclusion

AC-PHE-OME is a valuable and versatile chiral building block in the arsenal of the synthetic organic chemist. Its utility in both peptide synthesis and as a chiral auxiliary for the stereocontrolled synthesis of complex molecules makes it a key component in the development of new pharmaceuticals and other fine chemicals. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate AC-PHE-OME into their synthetic strategies, enabling the efficient and stereoselective construction of novel molecular architectures. Further exploration into the application of AC-PHE-OME in other asymmetric transformations, such as cycloadditions and C-H functionalization reactions, represents a promising avenue for future research.

References

A Technical Guide to the Spectroscopic Properties of N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe) is a protected amino acid derivative of significant interest in the fields of biochemistry and pharmaceutical development.[1] Its structure, featuring an acetylated N-terminus and a methyl-esterified C-terminus, prevents the formation of intramolecular hydrogen bonds that are possible in the unprotected phenylalanine amino acid.[2] This structural constraint simplifies its conformational landscape, making Ac-Phe-OMe an ideal model system for investigating the intrinsic conformational preferences of peptide backbones, particularly the formation of secondary structures like β-sheets.[2][3] Spectroscopic analysis is fundamental to elucidating these structural properties.

This technical guide provides a comprehensive overview of the key spectroscopic properties of Ac-Phe-OMe. It includes quantitative data from various analytical techniques, detailed experimental protocols, and workflow diagrams to support research and development efforts.

Core Molecular Properties

Ac-Phe-OMe is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][4] |

| Molecular Weight | 221.25 g/mol | [4][5] |

| CAS Number | 3618-96-0 | [1][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 65 - 73 °C | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing critical insights into its conformation and hydrogen-bonding patterns. For Ac-Phe-OMe, gas-phase IR spectroscopy, often combined with UV techniques, has been instrumental in structural characterization.[2][3]

Studies have shown that the IR spectrum of Ac-Phe-OMe is dominated by a single prominent isomer, which adopts a structure related to a β-sheet conformation.[2][3] This is in stark contrast to unprotected phenylalanine, which exhibits multiple isomers.[2] The dimer, (Ac-Phe-OMe)₂, exclusively displays hydrogen-bonded NH groups, further supporting its utility as a model for β-sheet formation in the gas phase.[3]

Table 2: Key Infrared Vibrational Frequencies for Ac-Phe-OMe (Gas Phase)

| Vibrational Mode | Frequency (cm⁻¹) | Notes | Reference |

| NH Stretch | ~3423 | A distinct transition observed in IR/R2PI spectra. The full NH stretching region is investigated between 3420–3490 cm⁻¹. | [2] |

Experimental Protocol: Gas-Phase IR-UV Double-Resonance Spectroscopy

This advanced technique provides conformer-specific IR spectra.

-

Sample Introduction : The solid Ac-Phe-OMe sample is vaporized, typically via thermal heating or gentle laser desorption.[6]

-

Supersonic Expansion : The vaporized molecules are mixed with an inert carrier gas (e.g., Argon) and expanded into a vacuum chamber through a small nozzle. This process rapidly cools the molecules to very low rotational and vibrational temperatures, stabilizing them in their lowest energy conformations.[7]

-

IR Excitation : The cooled molecular beam is irradiated with a tunable IR laser. If the IR frequency matches a vibrational transition of a specific conformer, that conformer absorbs energy and becomes vibrationally excited.

-

UV Ionization (R2PI) : A second, tunable UV laser is fired shortly after the IR laser. The UV laser's frequency is set to an electronic transition of a specific conformer to selectively ionize it (Resonance-Enhanced 2-Photon Ionization).[7]

-

Signal Detection : If the IR laser has excited the conformer being probed by the UV laser, the population in the ground state is depleted, leading to a decrease (a "dip") in the ion signal. Plotting this dip in ion intensity as a function of the IR laser frequency generates the vibrational spectrum of a single, selected conformer.[7]

-

Mass Analysis : The resulting ions are detected using a mass spectrometer, typically a time-of-flight (TOF) analyzer, to ensure the signal originates from the molecule of interest.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. In Ac-Phe-OMe, the absorption in the UV region is dominated by the π → π* transitions of the phenyl ring chromophore.[8] While solution-phase UV-Vis provides a broad absorption profile, gas-phase techniques like Resonant 2-Photon Ionization (R2PI) can resolve distinct electronic transitions for different conformers.[2][3] The R2PI spectrum of Ac-Phe-OMe is notably simpler than that of free phenylalanine, confirming the presence of predominantly one conformer in the jet-cooled environment.[3]

Table 3: UV-Visible Absorption Properties for the Phenylalanine Chromophore

| Parameter | Wavelength (nm) | Notes | Reference |

| Absorption Maxima (λmax) | ~257 | In aqueous solution. Ac-Phe-OMe is expected to have a similar absorption profile. | [9] |

Experimental Protocol: Solution-Phase UV-Vis Absorption Spectroscopy

-

Sample Preparation : Prepare a stock solution of Ac-Phe-OMe in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).[8] Dilute the stock solution to a final concentration that yields an absorbance reading below 1.5 to ensure linearity.

-

Instrumentation : Use a dual-beam spectrophotometer. Fill a 1.0 cm pathlength quartz cuvette with the sample solution and a matching cuvette with the solvent to act as a reference blank.[10]

-

Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200–400 nm.[10] Set the data interval to 1.0 nm and use an appropriate integration time (e.g., 0.25 s).[10]

-

Data Processing : Perform a baseline correction by subtracting the solvent's spectrum from the sample's spectrum. Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the chemical structure of Ac-Phe-OMe in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton.

Table 4: Expected ¹H NMR Chemical Shifts for Ac-Phe-OMe (Note: Exact shifts are solvent-dependent. Values are typical based on similar compounds.)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

| Aromatic (C₆H₅) | 7.15 - 7.35 | Multiplet | Protons on the phenyl ring. | [11] |

| Amide (NH) | ~8.2 (DMSO-d₆) or ~6.4 (CDCl₃) | Doublet | Coupled to the α-CH proton. | [11][12] |

| α-CH | ~4.4 (DMSO-d₆) or ~4.9 (CDCl₃) | Multiplet | Coupled to NH and β-CH₂ protons. | [11][12] |

| Ester (OCH₃) | ~3.6 - 3.7 | Singlet | Methyl group of the ester. | [12] |

| β-CH₂ | 2.8 - 3.1 | Multiplet | Diastereotopic protons, often appearing as two separate signals (dd). | [11] |

| Acetyl (CH₃) | ~1.8 (DMSO-d₆) or ~2.0 (CDCl₃) | Singlet | Methyl group of the N-acetyl cap. | [11][13] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of Ac-Phe-OMe in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[13]

-

Instrumentation : Place the NMR tube in the spectrometer (e.g., 400 MHz).[11][13]

-

Tuning and Shimming : Tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity and high resolution.

-

Data Acquisition : Acquire the ¹H NMR spectrum. A standard acquisition includes a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : Apply Fourier transformation to the raw data (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the fragmentation pattern of Ac-Phe-OMe, which aids in structural confirmation.

Table 5: Electron Ionization (EI) Mass Spectrometry Data for Ac-Phe-OMe

| m/z | Interpretation | Relative Intensity | Reference |

| 221 | [M]⁺ (Molecular Ion) | Low | [4][5] |

| 162 | [M - C₂H₃O]⁺ or [M - OCH₃]⁺ | High | [5] |

| 120 | [C₈H₁₀N]⁺ | Medium | [5] |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium | [5] |

| 88 | [C₄H₆NO]⁺ | High | [5] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : The sample is introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) or by using a direct insertion probe. The sample is heated to ensure it is in the gas phase.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule to form a radical cation, the molecular ion [M]⁺.

-

Fragmentation : The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Fluorescence Spectroscopy

The phenylalanine residue in Ac-Phe-OMe is intrinsically fluorescent, though its quantum yield is notably lower than that of tryptophan or tyrosine.[9] Fluorescence spectroscopy can be used to probe the local environment of the phenyl ring.

Table 6: Fluorescence Properties of the Phenylalanine Chromophore

| Parameter | Wavelength (nm) | Notes | Reference |

| Excitation Maximum | ~257 | In aqueous solution. | [9] |

| Emission Maximum | ~282 - 285 | In aqueous solution. The emission is sensitive to the polarity of the environment. | [9][14] |

| Quantum Yield | 0.022 | In water. | [9] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of Ac-Phe-OMe in a suitable solvent (e.g., water, buffer, methanol) in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (< 0.1) to avoid inner-filter effects.[9]

-

Instrumentation : Use a spectrofluorometer. Place the cuvette in the sample holder.

-

Data Acquisition :

-

Excitation Spectrum : Set the emission monochromator to the wavelength of maximum emission (~282 nm) and scan the excitation monochromator over a range (e.g., 220-275 nm).

-

Emission Spectrum : Set the excitation monochromator to the wavelength of maximum absorption (~257 nm) and scan the emission monochromator over a range (e.g., 270-400 nm).[9]

-

-

Data Processing : Correct the spectra for instrument-specific variations in lamp intensity and detector sensitivity over different wavelengths. A solvent blank should be subtracted to remove Raman scattering peaks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structures of the protected amino acid Ac–Phe–OMe and its dimer: A β-sheet model system in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Structures of the protected amino acid Ac–Phe–OMe and its dimer: A β-sheet model system in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. L-Phenylalanine, N-acetyl-, methyl ester [webbook.nist.gov]

- 5. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of N-Acetyl-L-phenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-phenylalanine methyl ester, a derivative of the essential amino acid L-phenylalanine, is a critical chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemical purity is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the stereochemistry of N-Acetyl-L-phenylalanine methyl ester, covering its synthesis, chiral analysis, and the experimental protocols essential for its characterization.

Synthesis and Stereochemical Control

The preparation of N-Acetyl-L-phenylalanine methyl ester can be approached through two main routes: direct esterification of N-Acetyl-L-phenylalanine or the N-acetylation of L-phenylalanine methyl ester. While these methods are effective, they require careful control to prevent racemization, a process that can compromise the stereochemical integrity of the final product.

A common method for producing the racemic mixture, N-Acetyl-D,L-phenylalanine methyl ester, involves refluxing N-acetyl-D,L-phenylalanine with methanol and a strong acid catalyst like sulfuric acid.[1] Another approach involves the hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid in the presence of a catalyst.[2]

To obtain the enantiomerically pure L-form, enzymatic resolution of the racemic ester is a highly effective and widely used strategy. This method leverages the high stereospecificity of certain enzymes, such as serine proteases (e.g., subtilisin) or lipases, which selectively hydrolyze the L-enantiomer of the ester to N-Acetyl-L-phenylalanine, leaving the D-enantiomer of the ester unreacted.[3][4] The unreacted N-Acetyl-D-phenylalanine methyl ester can then be separated from the hydrolyzed N-Acetyl-L-phenylalanine.[3]

Alternatively, chemical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-D-phenylglycine.[5]

Experimental Protocols

Synthesis of Racemic N-Acetyl-D,L-phenylalanine Methyl Ester[1]

-

Reaction Setup: In a round-bottom flask, combine N-acetyl-D,L-phenylalanine (50 mmol, 10.36 g), methanol (1.5 mol, 48 g), and sulfuric acid (0.02 mol, 2 g).

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Work-up: Remove the methanol under vacuum. Dissolve the resulting oily residue in 100 mL of ether.

-

Washing: Wash the ether solution sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.

-

Isolation: Dry the ether layer over magnesium sulfate, filter, and remove the solvent under vacuum to yield the oily product. The product can be further purified by trituration with petroleum ether to yield a white solid.[1]

Enzymatic Resolution of N-Acetyl-D,L-phenylalanine Methyl Ester[3]

-

Slurry Preparation: Prepare a slurry of N-acetyl-D,L-phenylalanine methyl ester (10 mmol, 2.21 g) in water.

-

pH Adjustment: Adjust the pH of the slurry to 7.5 using 0.2 N sodium hydroxide.

-

Enzymatic Reaction: Add a serine protease (e.g., Carlsberg subtilisin) to the mixture with stirring. Maintain the pH at 7.5 by the continuous addition of 0.2 N sodium hydroxide. The reaction progress is monitored by the consumption of NaOH.

-

Extraction of D-enantiomer: Once the reaction is complete (no more NaOH is consumed), extract the mixture twice with methylene chloride to remove the unreacted N-acetyl-D-phenylalanine methyl ester. Combine the organic layers, dry over a suitable drying agent, and evaporate the solvent to recover the N-acetyl-D-phenylalanine methyl ester.[3]

-

Isolation of L-enantiomer: Acidify the remaining aqueous layer to pH 1 with concentrated sulfuric acid. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry, and evaporate the solvent to yield N-acetyl-L-phenylalanine.[3]

Stereochemical Analysis

The determination of the enantiomeric purity of N-Acetyl-L-phenylalanine methyl ester is crucial. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and polarimetry being the most common.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the enantiomers, leading to different retention times. A teicoplanin-based CSP has shown excellent performance in resolving the enantiomers of N-acetyl-phenylalanine.[6]

| Parameter | Value |

| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Retention Time (D-enantiomer) | 8.5 min[6] |

| Retention Time (L-enantiomer) | 10.2 min[6] |

| Resolution (Rs) | 2.1[6] |

Table 1: Chiral HPLC conditions and results for the separation of N-Acetyl-phenylalanine enantiomers.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation ([α]) is a characteristic physical property of an enantiomer. However, reported values for the specific rotation of N-Acetyl-L-phenylalanine methyl ester vary significantly in the literature, which can impact the accuracy of enantiomeric excess (ee) calculations based on this method.

| Specific Rotation ([α]D) | Conditions |

| +19.5° | c = 2, MeOH, 25°C[7] |

| +17.8 ± 1.2° | c = 2, MeOH[7] |

| +15.5° | c = 2.1, MeOH, 24°C[7] |

| +9 ± 2° | c = 1, MeOH, 20°C[8] |

Table 2: Reported specific rotation values for N-Acetyl-L-phenylalanine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy is inherently unable to distinguish between enantiomers.[9] However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate signals for the enantiomers in the NMR spectrum.[10] Advanced NMR techniques are also being developed for direct chiral discrimination.[11] While a specific protocol for N-Acetyl-L-phenylalanine methyl ester is not detailed in the reviewed literature, the general principle involves creating a chiral environment to induce chemical shift non-equivalence between the enantiomers.

Visualizing Workflows and Relationships

Conclusion

The stereochemical integrity of N-Acetyl-L-phenylalanine methyl ester is a critical parameter for its application in pharmaceutical and chemical synthesis. A thorough understanding of the synthetic pathways that can influence its stereochemistry, coupled with robust analytical methods for its characterization, is essential for researchers and developers in the field. The combination of enzymatic resolution for synthesis and chiral HPLC for analysis provides a reliable framework for ensuring the enantiomeric purity of this important chiral intermediate.

References